N,N-Diethyl-2,5-dimethyoxyaniline
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Overview
Description
N,N-Diethyl-2,5-dimethyoxyaniline is an organic compound with the molecular formula C12H19NO2. It is a derivative of aniline, where the hydrogen atoms on the nitrogen are replaced by two ethyl groups, and the hydrogen atoms on the benzene ring are replaced by methoxy groups at the 2 and 5 positions. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-Diethyl-2,5-dimethyoxyaniline typically involves the alkylation of 2,5-dimethoxyaniline with diethyl sulfate or diethyl iodide in the presence of a base such as sodium hydroxide or potassium carbonate. The reaction is usually carried out in an organic solvent like ethanol or acetone under reflux conditions .
Industrial Production Methods
On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure higher yields and purity. The process involves continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent product quality .
Chemical Reactions Analysis
Types of Reactions
N,N-Diethyl-2,5-dimethyoxyaniline undergoes various chemical reactions, including:
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, especially at the positions ortho and para to the methoxy groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Quinones.
Reduction: Corresponding amines.
Substitution: Halogenated derivatives.
Scientific Research Applications
N,N-Diethyl-2,5-dimethyoxyaniline has several applications in scientific research:
Mechanism of Action
The mechanism of action of N,N-Diethyl-2,5-dimethyoxyaniline involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or activator, depending on the context of its use. For example, as a laccase inducer, it binds to the active site of the enzyme, enhancing its catalytic activity . The exact molecular targets and pathways can vary based on the specific application and the biological system involved .
Comparison with Similar Compounds
Similar Compounds
2,5-Dimethoxyaniline: Lacks the diethyl groups on the nitrogen atom.
N,N-Diethyl-m-toluamide (DEET): Similar structure but with different functional groups and applications.
Uniqueness
N,N-Diethyl-2,5-dimethyoxyaniline is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of both methoxy and diethyl groups enhances its solubility and reactivity compared to similar compounds .
Properties
Molecular Formula |
C12H19NO2 |
---|---|
Molecular Weight |
209.28 g/mol |
IUPAC Name |
N,N-diethyl-2,5-dimethoxyaniline |
InChI |
InChI=1S/C12H19NO2/c1-5-13(6-2)11-9-10(14-3)7-8-12(11)15-4/h7-9H,5-6H2,1-4H3 |
InChI Key |
GDIAEVRAHCYWGJ-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C1=C(C=CC(=C1)OC)OC |
Origin of Product |
United States |
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